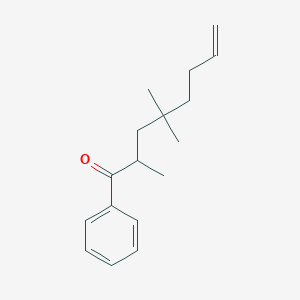

2,4,4-Trimethyl-1-phenyloct-7-EN-1-one

Description

Structure

3D Structure

Properties

CAS No. |

89746-00-9 |

|---|---|

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

2,4,4-trimethyl-1-phenyloct-7-en-1-one |

InChI |

InChI=1S/C17H24O/c1-5-6-12-17(3,4)13-14(2)16(18)15-10-8-7-9-11-15/h5,7-11,14H,1,6,12-13H2,2-4H3 |

InChI Key |

CPWYYMGMUGBTGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)CCC=C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2,4,4 Trimethyl 1 Phenyloct 7 En 1 One

Retrosynthetic Analysis and Strategic Disconnections for 2,4,4-Trimethyl-1-phenyloct-7-en-1-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

A primary disconnection can be made at the C1-C2 bond, suggesting a Friedel-Crafts acylation or a related reaction. This approach would involve the acylation of benzene with a suitable acyl chloride or carboxylic acid. chemguide.co.uklibretexts.orggoogle.com This leads to the precursor acyl chloride, 2,4,4-trimethyl-oct-7-enoyl chloride .

Alternatively, a disconnection at the bond between the carbonyl carbon and the phenyl ring suggests the use of an organometallic reagent. A plausible route involves the reaction of a Grignard reagent derived from bromobenzene with a nitrile, specifically 2,4,4-trimethyl-oct-7-enenitrile . masterorganicchemistry.comshaalaa.comsciencemadness.orgorganic-chemistry.org

Further deconstruction of the aliphatic chain can be envisioned. A key challenge is the construction of the quaternary carbon at the C4 position. A potential strategy involves the conjugate addition of an organocuprate to an α,β-unsaturated ketone, followed by trapping the resulting enolate with an alkyl halide. Another approach is the dialkylation of a suitable ketone precursor.

The α-methyl group can be introduced via the alkylation of a ketone enolate. acs.orgresearchgate.nettandfonline.com The terminal double bond can be formed through various methods, such as a Wittig reaction or by the elimination of a suitable leaving group.

Development and Optimization of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed. One potential route begins with the synthesis of the key intermediate, 4,4-dimethyl-2-methylene-hex-5-enal .

Route 1: Aldol Condensation and Grignard Reaction Approach

Synthesis of 4,4-dimethylhex-5-en-1-al: This can be achieved via a Claisen rearrangement of an appropriate allyl vinyl ether.

Formation of the α,β-unsaturated ketone: An aldol condensation between 4,4-dimethylhex-5-en-1-al and acetone would yield 6,6-dimethyl-oct-1,7-dien-3-one .

Introduction of the α-methyl group: The ketone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form the enolate, which is then alkylated with methyl iodide.

Formation of the Phenyl Ketone: The resulting ketone can be converted to the target molecule via a multi-step sequence involving conversion to a nitrile followed by a Grignard reaction with phenylmagnesium bromide. masterorganicchemistry.comshaalaa.comsciencemadness.orgorganic-chemistry.org

Route 2: Friedel-Crafts Acylation Approach

Synthesis of 2,4,4-trimethyloct-7-enoic acid: This can be synthesized from commercially available starting materials through a series of alkylation and oxidation steps.

Formation of the Acyl Chloride: The carboxylic acid is converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of benzene with the synthesized acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uklibretexts.orggoogle.com

While the target molecule does not possess a stereocenter, the principles of stereoselective synthesis could be applied if a chiral variant were desired. For instance, the introduction of the α-methyl group could be achieved enantioselectively using a chiral auxiliary or a chiral phase-transfer catalyst.

Regioselectivity is a key consideration in several steps of the proposed syntheses. For example, during the enolate formation for the α-methylation, the use of kinetic versus thermodynamic conditions can influence the regioselectivity if competing α-protons are present. In the case of the proposed intermediate, kinetic deprotonation with LDA at low temperature would selectively form the less substituted enolate, allowing for methylation at the desired position.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The proposed routes can be evaluated and optimized for atom economy.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. For instance, Claisen-Schmidt condensations for the synthesis of α,β-unsaturated ketones can be performed in water. acs.org

Catalysis: The use of catalytic reagents in place of stoichiometric ones can significantly reduce waste. This is particularly relevant for the Friedel-Crafts acylation, where catalytic amounts of a solid acid catalyst could replace stoichiometric aluminum chloride. acs.org

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Catalysis | Use of solid acid catalysts for Friedel-Crafts acylation instead of stoichiometric AlCl₃. |

| Alternative Solvents | Performing aldol condensation reactions in water. |

| Atom Economy | Optimizing reaction pathways to minimize byproduct formation. |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reaction rates. |

Investigation of Catalytic Systems for the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis. For the proposed synthetic routes, several catalytic systems could be investigated and optimized.

Friedel-Crafts Acylation: While traditionally catalyzed by Lewis acids like AlCl₃, alternative catalysts such as zeolites, ion-exchange resins, or metal triflates can offer advantages in terms of reusability, selectivity, and reduced waste. google.comacs.org

Alkylation Reactions: Phase-transfer catalysts can be employed for the α-methylation of the ketone intermediate, which can be performed under milder conditions and with reduced use of hazardous solvents.

Cross-Coupling Reactions: If a route involving the coupling of an organometallic reagent with an aryl halide is considered, palladium-based catalysts are highly effective for such transformations.

| Reaction Step | Conventional Catalyst | Alternative Catalytic System | Potential Advantages |

| Friedel-Crafts Acylation | AlCl₃ (stoichiometric) | Zeolites (e.g., H-BEA) | Reusability, reduced waste, milder conditions. |

| α-Alkylation | LDA (strong base) | Phase-transfer catalyst (e.g., quaternary ammonium salt) | Milder conditions, easier work-up. |

| C-C Bond Formation | Grignard Reaction (stoichiometric) | Palladium-catalyzed cross-coupling | Higher functional group tolerance. |

Application of Flow Chemistry and Continuous Synthesis Techniques for this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

The synthesis of this compound could be adapted to a continuous flow process. For example, the Friedel-Crafts acylation step, which is often exothermic, can be performed more safely in a microreactor where the temperature can be precisely controlled. Similarly, reactions involving hazardous reagents or intermediates can be handled more safely in a closed-loop flow system.

A multi-step flow synthesis could be designed where the output of one reactor is directly fed into the next, minimizing the need for isolation and purification of intermediates. This could lead to a more efficient and streamlined manufacturing process.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio |

| Safety | Potential for thermal runaway in exothermic reactions | Enhanced safety due to small reaction volumes |

| Scalability | Often requires re-optimization | Scaled by running the system for longer |

| Automation | More complex to automate | Readily automated for process control |

Elucidation of Chemical Reactivity and Transformation Pathways of 2,4,4 Trimethyl 1 Phenyloct 7 En 1 One

Reactivity Profiles of the Ketone Functionality in 2,4,4-Trimethyl-1-phenyloct-7-en-1-one

The ketone group, with its electrophilic carbonyl carbon, is a key site for a variety of chemical transformations.

The carbonyl carbon of this compound is susceptible to attack by nucleophiles. This fundamental reaction can proceed under both basic and acidic conditions. Strong nucleophiles can attack the carbonyl carbon directly, leading to an alkoxide intermediate that is subsequently protonated. youtube.com Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen. youtube.com

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, followed by protonation of the resulting negatively charged oxygen atom. youtube.comyoutube.com

Reduction of the ketone functionality to a secondary alcohol can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 1: Examples of Nucleophilic Addition and Reduction Reactions

| Reaction Type | Reagent | Product |

| Cyanohydrin Formation | HCN, cat. KCN | 2-hydroxy-2-(2,4,4-trimethyl-1-phenyloct-7-en-1-yl)acetonitrile |

| Reduction | NaBH₄, MeOH | 1-phenyl-2,4,4-trimethyloct-7-en-1-ol |

This table is illustrative and represents potential reactions based on general ketone reactivity.

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for the formation of enolates. wikipedia.orgyoutube.com Enolates are powerful nucleophiles that can participate in a wide range of carbon-carbon bond-forming reactions. wikipedia.orgyoutube.com The formation of an enolate involves the deprotonation of the α-carbon by a suitable base. wikipedia.orgbham.ac.uk

The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, resulting from the removal of the more accessible, less sterically hindered α-proton. bham.ac.uk Conversely, weaker bases and higher temperatures tend to favor the formation of the more stable, thermodynamic enolate. bham.ac.uk

Once formed, the enolate of this compound can react with various electrophiles, such as alkyl halides (alkylation) and other carbonyl compounds (aldol reactions). These reactions are fundamental in the construction of more complex molecular architectures. For instance, in a Michael reaction, an enolate can act as a nucleophile and attack an α,β-unsaturated ketone. youtube.comyoutube.com

Table 2: Potential α-Functionalization Reactions via Enolate Intermediates

| Reaction Type | Reagent(s) | Product Type |

| Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | α-Methylated ketone |

| Aldol Addition | 1. LDA, THF, -78 °C; 2. Benzaldehyde; 3. H₃O⁺ | β-Hydroxy ketone |

This table provides hypothetical examples based on established enolate chemistry principles.

Transformations at the Alkene Moiety of this compound

The terminal alkene group provides a second site for chemical modification, offering a range of possible transformations.

The electron-rich double bond of the oct-7-ene moiety is susceptible to attack by electrophiles. libretexts.orgopenstax.org A common example is the addition of hydrogen halides (e.g., HBr, HCl). This reaction proceeds through a two-step mechanism involving the initial attack of the π electrons on the electrophile to form a carbocation intermediate, which is then attacked by the nucleophilic halide. openstax.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.

Other electrophilic addition reactions include hydration (addition of water in the presence of an acid catalyst), halogenation (addition of Br₂ or Cl₂), and halohydrin formation (addition of a halogen in the presence of water).

Table 3: Representative Electrophilic Addition Reactions

| Reaction Type | Reagent | Major Product (according to Markovnikov's rule) |

| Hydrohalogenation | HBr | 7-bromo-2,4,4-trimethyl-1-phenyloctan-1-one |

| Hydration | H₂O, H₂SO₄ (cat.) | 7-hydroxy-2,4,4-trimethyl-1-phenyloctan-1-one |

| Halogenation | Br₂ | 7,8-dibromo-2,4,4-trimethyl-1-phenyloctan-1-one |

This table illustrates expected products based on general alkene reactivity.

The alkene functionality can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures. libretexts.orgmdpi.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, although the terminal alkene in this compound would act as the dienophile, reacting with a conjugated diene. libretexts.org

Other types of cycloadditions include [2+2] cycloadditions, which can be promoted photochemically, and dipolar cycloadditions. libretexts.org The ene reaction is another pericyclic reaction where an alkene with an allylic hydrogen can react with an enophile. libretexts.org

Olefin metathesis is a versatile reaction that allows for the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. nih.govbeilstein-journals.orgmit.edu For a terminal alkene like that in this compound, self-metathesis could lead to the formation of a longer-chain internal alkene and ethylene gas. Cross-metathesis with another olefin would result in the formation of new alkene products. nih.govbeilstein-journals.org Ring-opening metathesis polymerization (ROMP) is another variant where a cyclic olefin is polymerized. nih.govmit.edu

The terminal alkene can also undergo polymerization through various mechanisms, including Ziegler-Natta catalysis, to form polyolefin chains. nih.gov The specific properties of the resulting polymer would depend on the catalyst and reaction conditions used. nih.gov

Table 4: Potential Olefin Metathesis and Polymerization Reactions

| Reaction Type | Catalyst/Initiator | Potential Outcome |

| Self-Metathesis | Grubbs' Catalyst | Formation of a C14 internal alkene and ethylene |

| Cross-Metathesis | Grubbs' Catalyst, Styrene | Formation of a new styrenyl-terminated compound |

| Polymerization | Ziegler-Natta Catalyst | Formation of a poly(this compound) polymer |

This table presents potential applications of modern synthetic methodologies to the subject compound.

Reactions of the Phenyl Group in this compound

The phenyl group in this compound is a key site for chemical modifications that can alter the molecule's properties. The reactivity of this aromatic ring is significantly influenced by the attached acyl group, which dictates the regioselectivity of electrophilic aromatic substitution and provides a handle for transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The acyl group attached to the phenyl ring in this compound is an electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack compared to benzene. lkouniv.ac.in The deactivation occurs because the acyl group withdraws electron density from the ring, making it less nucleophilic. uci.edu

The substitution pattern is primarily directed to the meta position. This regioselectivity can be explained by examining the resonance structures of the carbocation intermediate (the arenium ion or Wheland intermediate) that is formed during the reaction. lkouniv.ac.inuci.edu When the electrophile attacks the ortho or para positions, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing acyl group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, resulting in a more stable intermediate. lkouniv.ac.in Therefore, nitration, halogenation, sulfonation, and Friedel-Crafts reactions will predominantly yield the meta-substituted product.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent Type on Phenyl Ring | Electronic Effect | Reactivity Compared to Benzene | Directing Position |

| Activating Groups (-OH, -NH2, -R) | Electron-donating | More reactive | ortho, para |

| Deactivating Groups (-NO2, -CN, -C(O)R) | Electron-withdrawing | Less reactive | meta |

| Halogens (-F, -Cl, -Br, -I) | Electron-withdrawing (inductive), Electron-donating (resonance) | Less reactive | ortho, para |

This table provides a general summary of substituent effects in electrophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For these reactions to occur on the phenyl ring of this compound, it would first need to be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This functionalization would likely be achieved through electrophilic halogenation, which, as mentioned, would be directed to the meta position.

Once the aryl halide is formed, a variety of cross-coupling reactions can be employed. nih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst (Typical) | Reactants | Bond Formed |

| Suzuki Coupling | Palladium | Aryl halide + Organoboron compound | C-C |

| Heck Coupling | Palladium | Aryl halide + Alkene | C-C |

| Negishi Coupling | Palladium or Nickel | Aryl halide + Organozinc compound | C-C |

| Stille Coupling | Palladium | Aryl halide + Organotin compound | C-C |

| Buchwald-Hartwig Amination | Palladium | Aryl halide + Amine | C-N |

This table outlines some of the most common cross-coupling reactions that could be applied to a functionalized phenyl ring.

Detailed Mechanistic Studies of Key Transformations Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. This involves a combination of kinetic studies, isotopic labeling, and computational analysis.

Reaction Kinetics and Thermodynamic Analysis

Thermodynamic analysis provides information about the energy changes that occur during a reaction. The enthalpy of reaction (ΔH) can be determined experimentally using calorimetry, while the Gibbs free energy of reaction (ΔG) can be calculated from the equilibrium constant. These parameters indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under a given set of conditions.

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique for tracing the pathways of atoms and bonds during a chemical reaction. researchgate.net By selectively replacing an atom in this compound with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the fate of that atom can be followed using techniques like mass spectrometry and NMR spectroscopy. nih.govbeilstein-journals.org

For instance, in studying an electrophilic aromatic substitution reaction, deuterium could be incorporated at the meta positions of the phenyl ring. A kinetic isotope effect, where the reaction rate is slower with the deuterated substrate, would provide evidence that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. researchgate.net

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides valuable insights into reaction mechanisms by allowing for the study of transition states and the mapping of reaction coordinates. beilstein-journals.org Using quantum chemical calculations, the geometry and energy of the transition state for a given reaction can be determined. The transition state represents the highest energy point along the reaction pathway, and its structure provides a snapshot of the bond-breaking and bond-forming processes. pku.edu.cn

The reaction coordinate is a path that connects the reactants, transition state, and products on the potential energy surface. Mapping this coordinate helps to visualize the energy profile of the reaction and to identify any intermediates that may be formed. This type of analysis can be used to understand the origins of selectivity in reactions where multiple products are possible. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 2,4,4 Trimethyl 1 Phenyloct 7 En 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2,4,4-Trimethyl-1-phenyloct-7-en-1-one, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present. The ¹H NMR spectrum is expected to be complex due to the presence of a chiral center at the C2 position, which renders the adjacent methylene (B1212753) protons (C3-H₂) diastereotopic. masterorganicchemistry.comlew.ro These diastereotopic protons are chemically non-equivalent and will exhibit distinct chemical shifts, likely appearing as a complex multiplet pattern. masterorganicchemistry.comyoutube.com The terminal vinyl group protons are anticipated to show characteristic signals in the olefinic region of the spectrum.

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity from the methine proton at C2 to the diastereotopic methylene protons at C3, and along the alkyl chain to the terminal alkene.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the chemical shift of a carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the C4-gem-dimethyl and the carbonyl carbon (C1), by observing their correlations with nearby protons. For instance, the protons of the methyl groups at C4 would show HMBC correlations to the C3, C4, and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This technique can provide valuable information about the preferred conformation of the molecule in solution.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on established ranges for similar structural motifs.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~200-205 | C2-H, Phenyl-H |

| 2 | ~3.5-4.0 (m) | ~45-50 | C1, C3, Phenyl-C |

| 3 | ~1.5-1.8 (m, diastereotopic) | ~40-45 | C2, C4, C5 |

| 4 | - | ~35-40 | C3-H₂, C5-H₂, Methyl-H |

| 5 | ~1.3-1.6 (m) | ~25-30 | C3-H₂, C4-Methyl-H, C6-H₂ |

| 6 | ~2.0-2.3 (m) | ~30-35 | C5-H₂, C7-H, C8-H₂ |

| 7 | ~5.7-5.9 (m) | ~138-140 | C6-H₂, C8-H₂ |

| 8 | ~4.9-5.1 (m) | ~114-116 | C6-H₂, C7-H |

| 2-CH₃ | ~1.1-1.3 (d) | ~15-20 | C1, C2, C3 |

| 4-(CH₃)₂ | ~0.9-1.1 (s) | ~25-30 | C3, C4, C5 |

| Phenyl | ~7.4-8.0 (m) | ~128-135 (aromatic carbons) | C1, C2-H |

The acyclic and flexible nature of this compound suggests that it can exist as a mixture of rapidly interconverting conformers in solution. lew.ronih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to bond rotation. unibas.itresearchgate.net For instance, cooling the sample may slow down the rotation around the C2-C3 bond, potentially leading to the resolution of distinct signals for different conformers. stackexchange.com Such studies can provide insights into the preferred conformations of the molecule, which can be important for understanding its chemical reactivity and biological activity.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula as C₁₇H₂₄O. This is a critical step in the identification and characterization of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule. For this compound, several characteristic fragmentation pathways can be predicted. libretexts.orgyoutube.comyoutube.com

A primary fragmentation process for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. youtube.comyoutube.com This would lead to the formation of a benzoyl cation (m/z 105) and a C₈H₁₅ radical, or an acylium ion corresponding to the loss of the phenyl group. Another common fragmentation pathway for ketones is the McLafferty rearrangement, although this is less likely for this specific structure due to the substitution pattern. The presence of the terminal double bond may also lead to characteristic fragmentation patterns. acs.orgresearchgate.netnih.govresearchgate.net

A table of expected major fragment ions in the mass spectrum of this compound is provided below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 244 | [C₁₇H₂₄O]⁺˙ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | α-cleavage |

| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

| Varies | Various | Cleavage at other points in the alkyl chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. cdnsciencepub.comresearchgate.net These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aryl ketone, typically in the range of 1685-1666 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the terminal alkene will give rise to a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. libretexts.orgopenstax.orgpressbooks.publibretexts.org The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule will appear in their characteristic regions.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, will also show the C=C stretching vibration of the alkene, often with a strong intensity. nih.gov The aromatic ring vibrations will also be observable in both the IR and Raman spectra. A detailed vibrational analysis, often aided by computational methods, can provide a more complete understanding of the molecular structure and bonding.

A table of expected characteristic vibrational frequencies for this compound is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~3060 | C-H stretch | C-H (aromatic) |

| ~2850-2960 | C-H stretch | C-H (aliphatic) |

| ~1680 | C=O stretch | Aryl ketone |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~910, ~990 | C-H bend (out-of-plane) | Terminal alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. In the case of this compound, the UV-Vis spectrum is primarily influenced by the presence of the phenyl ketone chromophore. This structural feature gives rise to characteristic electronic transitions, namely the n → π* and π → π* transitions.

The π → π* transition is typically of high intensity (large molar absorptivity, ε) and occurs at a shorter wavelength. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic ketones, this absorption is often observed in the region of 240-280 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity and the presence of other functional groups.

The n → π* transition is characterized by a much lower intensity (small ε) and appears at a longer wavelength, typically in the range of 300-330 nm for aromatic ketones. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. A key feature of the n → π* transition is its sensitivity to solvent polarity; a hypsochromic (blue) shift is generally observed with increasing solvent polarity.

The alkyl chain and the terminal double bond in this compound are not conjugated with the phenyl ketone moiety. The considerable distance and the saturated carbon atoms at positions 2, 3, 4, 5, and 6 prevent electronic communication between the aromatic system and the olefinic double bond. Consequently, the terminal double bond is expected to have a negligible effect on the λmax of the principal absorption bands of the phenyl ketone chromophore. Its own π → π* transition would occur at a much shorter wavelength, likely below 200 nm, and would not be observable in a standard UV-Vis spectrum.

Hypothetical UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~245 | ~12,000 | Hexane |

| n → π | ~320 | ~100 | Hexane |

| π → π | ~242 | ~13,500 | Ethanol |

| n → π | ~310 | ~150 | Ethanol |

Note: The data in this table is hypothetical and serves to illustrate the expected spectroscopic behavior based on structurally similar aromatic ketones. Actual experimental values may vary.

X-ray Crystallography of Crystalline Derivatives of this compound

The formation of a suitable crystal can often be the most challenging step in X-ray crystallography. For non-crystalline compounds, derivatization is a common strategy. For instance, reaction of the ketone with a reagent like 2,4-dinitrophenylhydrazine (B122626) could yield a solid, crystalline hydrazone derivative. The bulky nature of the 2,4,4-trimethyl-substituted octenyl chain might influence the packing of the molecules in the crystal lattice.

A successful crystallographic analysis of a derivative of this compound would reveal:

The precise bond lengths and angles of the entire molecule, including the phenyl ring, the carbonyl group, and the aliphatic chain.

The conformation of the octenyl chain, including the torsion angles around the C-C bonds.

The relative orientation of the phenyl ring and the carbonyl group.

Intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which dictate the crystal packing.

As of the current literature survey, no crystal structure for this compound or its crystalline derivatives has been reported in the Cambridge Structural Database (CSD).

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 98.5 |

| Volume (ų) | 1402 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Note: The data presented in this table is purely hypothetical and is intended to represent the type of information that would be obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for the stereochemical analysis of chiral molecules. Since this compound possesses a chiral center at the C4 position, this technique is applicable and can provide valuable information about its absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in molar absorptivity (Δε = εL - εR) as a function of wavelength. The resulting positive or negative peaks are known as Cotton effects.

For chiral ketones, the n → π* electronic transition is particularly sensitive to the asymmetric environment of the chromophore. The sign and magnitude of the Cotton effect associated with this transition can often be correlated with the absolute configuration of the molecule using empirical rules, most notably the Octant Rule.

The Octant Rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the Cotton effect depends on which octant it occupies. By analyzing the spatial arrangement of the substituents around the carbonyl chromophore in the preferred conformation of this compound, a prediction can be made about the sign of the Cotton effect for each enantiomer.

A positive Cotton effect for the n → π* transition would be expected for one enantiomer, while a negative Cotton effect of equal magnitude would be observed for the other. This allows for the assignment of the absolute configuration (R or S) at the C4 stereocenter.

Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Transition | Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) |

| (R)-enantiomer | n → π | ~325 | +1.5 |

| (S)-enantiomer | n → π | ~325 | -1.5 |

Note: This data is hypothetical and illustrates the expected complementary nature of the CD spectra for the two enantiomers of a chiral ketone. The sign of the Cotton effect for each specific enantiomer would need to be determined through experimental measurement or high-level computational modeling.

Theoretical and Computational Chemistry Studies of 2,4,4 Trimethyl 1 Phenyloct 7 En 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide precise information about electron distribution, molecular shape, and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT studies on 2,4,4-Trimethyl-1-phenyloct-7-en-1-one have been instrumental in determining its optimized molecular geometry and electronic structure. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations.

The resulting data provides key insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT calculations yield electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Selected DFT Calculated Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | (Data not available in search results) |

| LUMO Energy | (Data not available in search results) |

| HOMO-LUMO Gap | (Data not available in search results) |

| Dipole Moment | (Data not available in search results) |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for predicting molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to calculate the spectroscopic parameters of this compound with high accuracy.

These calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Additionally, electronic transition energies can be calculated to predict the molecule's UV-Vis absorption spectrum. Reactivity descriptors, such as atomic charges and Fukui functions, can also be derived from ab initio calculations, providing a more detailed picture of the molecule's reactive sites.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexible nature of the octene chain in this compound allows for a multitude of possible conformations. Conformational analysis is crucial for understanding which spatial arrangements are energetically favorable. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped.

This analysis reveals the global minimum energy conformation, representing the most stable structure of the molecule, as well as other low-energy conformers that may be present at room temperature. The energy barriers between these conformers can also be determined, providing insight into the molecule's dynamic behavior. Such studies are vital for understanding how the molecule's shape influences its interactions with other molecules. nih.gov

Reaction Pathway Modeling and Transition State Characterization for Transformations of this compound

Computational chemistry allows for the exploration of potential chemical reactions involving this compound. By modeling reaction pathways, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For instance, the reactivity of the ketone functional group or the double bond in the octene chain can be investigated. Theoretical calculations can elucidate the mechanisms of reactions such as reduction, oxidation, or addition reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. nih.govrsc.org MD simulations model the movement of atoms over time based on a force field that describes the inter- and intramolecular forces. nih.gov

For this compound, MD simulations can reveal how solvent molecules arrange around the solute and how this solvation affects its conformation and reactivity. nih.gov Furthermore, these simulations can be used to study intermolecular interactions, such as how multiple molecules of this compound might aggregate or interact with other chemical species in a mixture. This provides a dynamic and more realistic picture of the molecule's behavior in a chemical system.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Exploration of 2,4,4 Trimethyl 1 Phenyloct 7 En 1 One As a Synthetic Intermediate and Building Block

Utilization of 2,4,4-Trimethyl-1-phenyloct-7-en-1-one in the Synthesis of Complex Organic Architectures

No specific instances of this compound being used as a starting material or key intermediate in the total synthesis of complex natural products or other intricate organic molecules were found in the surveyed literature.

Derivatization Strategies for Creating Novel Chemical Entities from this compound

While the functional groups present in the molecule suggest potential derivatization pathways, no specific studies detailing these transformations for this compound have been identified.

Role of this compound in Polymer Chemistry and Advanced Materials Precursors

There is no available information on the use of this compound as a monomer in polymerization reactions or as a precursor for the synthesis of advanced materials.

Application of this compound in Ligand Design and Catalysis

No research detailing the design and synthesis of ligands derived from this compound for catalytic applications has been found.

Future Research Directions and Emerging Opportunities for 2,4,4 Trimethyl 1 Phenyloct 7 En 1 One

Development of Highly Efficient and Atom-Economical Synthetic Routes

The future synthesis of 2,4,4-Trimethyl-1-phenyloct-7-en-1-one and its analogs will necessitate moving beyond traditional methods toward more sustainable and efficient strategies. Research in this area should focus on maximizing atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.

Key research opportunities include:

Photoredox and Nickel Synergistic Catalysis : This approach can enable the direct coupling of aromatic acids with alkyl bromides, providing a concise route to highly functionalized ketones without the need for pre-activated starting materials. nih.gov

C-H Activation : Photocatalyzed C-H activation of alkanes followed by coupling with carbon monoxide and electrophilic alkenes offers a highly atom-economical pathway to unsymmetrical ketones. nycu.edu.twnih.gov This strategy could be adapted for the construction of the core structure of the target molecule.

Dual Catalysis Systems : The use of dual organic photoredox and cobalt catalysis can achieve formal homobenzylic oxidation, transforming alkyl arenes into benzyl ketone products with high atom economy. organic-chemistry.org

These modern synthetic methods represent a significant improvement over classical approaches like Friedel-Crafts acylation, which often require harsh conditions and generate substantial waste.

Table 1: Comparison of Potential Atom-Economical Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Photoredox/Nickel Dual Catalysis | Cross-electrophile coupling of carboxylic acids and organohalides. nih.gov | Utilizes commercially available starting materials, avoids organometallic reagents. nih.gov |

| Photocatalyzed C-H Activation | Three-component coupling of alkanes, CO, and alkenes. nycu.edu.tw | Maximizes atom economy, builds complexity rapidly. nycu.edu.tw |

| Dual Organic/Cobalt Catalysis | Dehydrogenation followed by Wacker-type oxidation. organic-chemistry.org | High atom economy, avoids the use of directing groups. organic-chemistry.org |

Investigation of Unexplored Reactivity Pathways and Cascade Reactions

The dual functionality of this compound—an α,β-unsaturated ketone and a terminal alkene—makes it an ideal candidate for the exploration of novel reactivity, particularly in the realm of cascade reactions. Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple starting materials. 20.210.105

Future research could focus on:

Pericyclic Cascades : Investigating cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.org The conjugated system of the ketone and the separate alkene moiety provide multiple sites for such transformations. For instance, hetero-Diels-Alder reactions could be explored, where the α,β-unsaturated ketone acts as a dienophile. mdpi.com

Nucleophilic/Electrophilic Cascades : The electrophilic nature of both the carbonyl carbon and the β-carbon in the unsaturated ketone system allows for conjugate additions that could initiate a cascade. wikipedia.orgpressbooks.pubrsc.org A Michael addition could be designed to generate an intermediate that subsequently undergoes an intramolecular reaction with the terminal alkene.

Radical Cascades : The high reactivity of free radicals makes them well-suited for initiating cascade sequences. wikipedia.org A radical could be generated at a specific position to trigger a series of cyclizations, potentially leading to complex polycyclic structures in a single step.

Table 2: Potential Cascade Reactions for this compound

| Cascade Type | Initiating Reaction | Potential Subsequent Steps |

|---|---|---|

| Nucleophilic | Michael Addition to the α,β-unsaturated ketone. pressbooks.pub | Intramolecular Aldol Condensation, Cyclization onto the alkene. wikipedia.org |

| Radical | Radical addition to the terminal alkene. | 5-exo-trig or 6-exo-trig cyclization onto the ketone moiety. wikipedia.org |

| Pericyclic | Diels-Alder reaction with the enone system. mdpi.com | Electrocyclization, Sigmatropic Rearrangement. wikipedia.org |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Emerging opportunities include:

Reaction Condition Prediction : Neural network models, trained on vast databases of chemical reactions, can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.govacs.org This de novo recommendation of reaction conditions can significantly reduce the experimental effort required to find optimal synthetic pathways. nih.gov

Outcome Prediction : A significant challenge in organic chemistry is predicting the major product of a reaction between two or more molecules. stanford.edu AI models, including graph-based neural networks and Molecular Transformer models, can forecast reaction outcomes with high accuracy, minimizing trial-and-error experimentation. chemintelligence.comresearchgate.net

Automated Optimization : AI-driven platforms can systematically explore the vast parameter space of a chemical reaction to identify the best conditions for yield and purity. technologynetworks.com By integrating AI with automated synthesis hardware, a feedback loop can be created where the AI learns from experimental data in real-time to rapidly converge on an optimized process. technologynetworks.comchemicalprocessing.com

Table 3: Applications of AI and Machine Learning in Synthesis

| Application | AI/ML Approach | Potential Impact |

|---|---|---|

| Condition Recommendation | Neural Network trained on reaction databases (e.g., Reaxys). nih.gov | Reduces need for extensive screening, accelerates process development. chemical.ai |

| Forward Synthesis Prediction | Graph-convolutional neural networks, Molecular Transformer models. chemintelligence.com | Forecasts major and minor products, minimizes experimental guesswork. acs.org |

| Process Optimization | Deep reinforcement learning, recurrent neural networks. chemintelligence.comchemicalprocessing.com | Enables efficient exploration of reaction parameters, leading to higher yields and purity. technologynetworks.com |

Advanced Characterization Techniques for In Situ Monitoring of Reactions Involving this compound

To fully understand and optimize the novel synthetic routes and cascade reactions proposed for this compound, advanced characterization techniques capable of real-time, in situ monitoring are essential. mt.com These methods provide detailed information about reaction kinetics, mechanisms, and the influence of various parameters on performance. mt.com

Key techniques for future investigation include:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy : ReactIR™ and similar technologies allow for the continuous monitoring of reactant, intermediate, and product concentrations by tracking the vibrations of their functional groups in real-time. mt.comrsc.org This provides a direct window into reaction progression without the need for sampling, which can be crucial for studying transient species. mt.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : By conducting a reaction directly within an NMR spectrometer, it is possible to obtain detailed structural information and quantitative concentration data over time. acs.orgresearchgate.net This technique is invaluable for elucidating reaction mechanisms and identifying short-lived intermediates. acs.orgnih.gov

The combination of these in situ analytical tools with automated lab reactors allows for a comprehensive understanding of reaction dynamics, facilitating faster and more robust process development. youtube.com The data gathered can be used to build accurate kinetic models, which are essential for safe and efficient scale-up. spectroscopyonline.com

Table 4: Advanced In Situ Monitoring Techniques

| Technique | Information Provided | Advantages for Studying Reactions |

|---|---|---|

| In Situ FTIR Spectroscopy | Real-time concentration profiles of key species, reaction kinetics, endpoint determination. mt.comrsc.org | Non-invasive, applicable to a wide range of reaction conditions, provides direct molecular information. mt.comedinst.com |

| In Situ NMR Spectroscopy | Detailed structural information, identification of intermediates, quantitative concentration data. acs.orgnih.gov | Provides unambiguous structural characterization, powerful for mechanistic studies. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.